molecular formula C37H39N3O8S3 B14018611 N,N'-{[(4-Methylbenzene-1-sulfonyl)azanediyl]bis[(ethane-2,1-diyl)oxy-2,1-phenylene]}bis(4-methylbenzene-1-sulfonamide) CAS No. 54533-69-6

N,N'-{[(4-Methylbenzene-1-sulfonyl)azanediyl]bis[(ethane-2,1-diyl)oxy-2,1-phenylene]}bis(4-methylbenzene-1-sulfonamide)

Cat. No.: B14018611
CAS No.: 54533-69-6
M. Wt: 749.9 g/mol
InChI Key: QHXFCBNAZCBHPF-UHFFFAOYSA-N
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Description

4-methyl-N,N-bis[2-[2-[(4-methylphenyl)sulfonylamino]phenoxy]ethyl]benzenesulfonamide is a complex organic compound with the molecular formula C25H31N3O6S3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N,N-bis[2-[2-[(4-methylphenyl)sulfonylamino]phenoxy]ethyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methylbenzenesulfonyl chloride with 2-aminophenol to form 2-[(4-methylphenyl)sulfonylamino]phenol. This intermediate is then reacted with 2-(2-chloroethoxy)ethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N,N-bis[2-[2-[(4-methylphenyl)sulfonylamino]phenoxy]ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide groups to amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydroxide, and elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-methyl-N,N-bis[2-[2-[(4-methylphenyl)sulfonylamino]phenoxy]ethyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound’s sulfonamide groups make it a potential candidate for studying enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial or anticancer properties.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methyl-N,N-bis[2-[2-[(4-methylphenyl)sulfonylamino]phenoxy]ethyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide groups can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N,N-bis(2-(4-methylphenylsulfonamido)ethyl)benzenesulfonamide
  • 4-methyl-N,N-bis[(2S)-2-{[(4-methylphenyl)sulfonyl]amino}propyl]benzenesulfonamide

Uniqueness

4-methyl-N,N-bis[2-[2-[(4-methylphenyl)sulfonylamino]phenoxy]ethyl]benzenesulfonamide is unique due to its specific arrangement of sulfonamide and phenoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

54533-69-6

Molecular Formula

C37H39N3O8S3

Molecular Weight

749.9 g/mol

IUPAC Name

4-methyl-N-[2-[2-[(4-methylphenyl)sulfonyl-[2-[2-[(4-methylphenyl)sulfonylamino]phenoxy]ethyl]amino]ethoxy]phenyl]benzenesulfonamide

InChI

InChI=1S/C37H39N3O8S3/c1-28-12-18-31(19-13-28)49(41,42)38-34-8-4-6-10-36(34)47-26-24-40(51(45,46)33-22-16-30(3)17-23-33)25-27-48-37-11-7-5-9-35(37)39-50(43,44)32-20-14-29(2)15-21-32/h4-23,38-39H,24-27H2,1-3H3

InChI Key

QHXFCBNAZCBHPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OCCN(CCOC3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C)S(=O)(=O)C5=CC=C(C=C5)C

Origin of Product

United States

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